molecular formula C13H24N2O4 B12973218 Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate

Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate

Cat. No.: B12973218
M. Wt: 272.34 g/mol
InChI Key: ZFGHVVAZVGZZLG-NXEZZACHSA-N
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Description

Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate is a complex organic compound characterized by its unique piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of tert-butyl, ethyl, and methyl groups at specific positions on the ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate can be compared with other piperazine derivatives, such as:

    1-(tert-butyl)-4-methylpiperazine: Lacks the ethyl and dicarboxylate groups.

    1-ethyl-4-methylpiperazine: Lacks the tert-butyl and dicarboxylate groups.

    1-(tert-butyl)-3,5-dimethylpiperazine: Lacks the ethyl group.

The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate

InChI

InChI=1S/C13H24N2O4/c1-6-18-11(16)10-8-15(7-9(2)14-10)12(17)19-13(3,4)5/h9-10,14H,6-8H2,1-5H3/t9-,10-/m1/s1

InChI Key

ZFGHVVAZVGZZLG-NXEZZACHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@H](N1)C)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(CC(N1)C)C(=O)OC(C)(C)C

Origin of Product

United States

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